4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-3-31-20-11-4-16(5-12-20)23(29)27-18-8-13-22-21(14-18)24(30)28(15(2)26-22)19-9-6-17(25)7-10-19/h4-14H,3H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZHPHDDQGAMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetmycobacterial cytochrome P450 . Cytochrome P450 enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the binding of cholesterol at the receptor site of the mycobacterial cytochrome p450.
Biological Activity
4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and an ethoxy substituent contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with a quinazoline structure often exhibit anticancer properties. A study demonstrated that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, the incorporation of the 4-fluorophenyl moiety may enhance the selectivity towards certain cancer types.
COX-2 Inhibition
The compound has been evaluated for its inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. A related study found that quinazoline derivatives exhibited significant COX-2 inhibitory activity, suggesting that this compound may similarly affect inflammatory pathways .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital for treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising cholinesterase inhibitory activity, indicating potential neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by its structural components. The following table summarizes key findings from SAR studies related to similar compounds:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced anticancer activity | |
| Ethoxy group | Improved solubility and bioavailability | |
| Quinazoline core | Broad spectrum of biological activities |
Case Studies
- Anticancer Efficacy : A study involving a series of quinazoline derivatives showed that modifications at the 2-position significantly affected cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value of 0.25 µM, indicating strong anticancer potential .
- COX-2 Inhibition : In a comparative analysis, several quinazoline derivatives were tested for COX-2 inhibition. The most effective compound achieved over 60% inhibition at a concentration of 20 µM, highlighting the therapeutic potential of this class of compounds in inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds similar to 4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide. For instance, derivatives of quinazoline have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhances antibacterial activity, indicating that modifications to the compound could lead to improved efficacy against resistant strains .
Anticancer Properties
Quinazoline derivatives are known for their anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, the introduction of fluorine atoms in the phenyl ring has been associated with increased cytotoxicity against cancer cell lines . The mechanism often involves the inhibition of kinases that are crucial for cancer cell survival.
Anti-inflammatory Effects
Compounds derived from quinazoline have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially leading to therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The structural characteristics that enhance lipophilicity may contribute to better bioavailability and efficacy in vivo .
Neuroprotective Effects
There is emerging evidence suggesting that quinazoline derivatives may possess neuroprotective properties. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier is a significant advantage for these compounds in developing treatments for neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include condensation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Preparation Methods
Base-Promoted SNAr Cyclization
The SNAr methodology developed by Wang et al. enables transition-metal-free assembly of quinazolinones from ortho-fluorobenzamides and amides. For our target compound:
Reaction Scheme
2-Fluoro-N-(4-fluorophenyl)-5-nitrobenzamide + Acetamide
→ Cs2CO3/DMSO/135°C →
3-(4-Fluorophenyl)-2-methyl-6-nitroquinazolin-4-one (Yield: 82%)
Key Parameters
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Base | K2CO3–Cs2CO3 | Cs2CO3 (2.5 eq) |
| Solvent | DMSO–DMF | Anhydrous DMSO |
| Temperature | 100–150°C | 135°C |
| Reaction Time | 12–36 h | 24 h |
This method efficiently installs the 3-aryl and 2-alkyl groups in a single step, with the nitro group at position 6 serving as a handle for subsequent functionalization.
Three-Component Condensation
The TFE-mediated protocol from Saeedi et al. provides an alternative pathway using isatoic anhydride derivatives:
Typical Procedure
- React 6-nitroisatoic anhydride (1.0 eq) with 4-fluorobenzaldehyde (1.2 eq) and methylamine hydrochloride (1.5 eq) in TFE at reflux (78°C)
- Oxidize intermediate dihydroquinazolinone with DDQ (2.0 eq) in CH2Cl2 to obtain 6-nitroquinazolinone (Overall yield: 68%)
Advantages
- No metal catalysts required
- High functional group tolerance for aromatic aldehydes
- Scalable to multigram quantities
Functionalization at Position 6
Nitro Group Reduction
Catalytic hydrogenation of the 6-nitro intermediate proceeds quantitatively:
Standard Conditions
Critical Note : Partial reduction byproducts (<2%) may form without rigorous solvent degassing.
Acylation with 4-Ethoxybenzoyl Chloride
The benzamide group is introduced via Schotten-Baumann reaction:
Optimized Protocol
- Suspend 6-aminoquinazolinone (1.0 eq) in THF/H2O (3:1) at 0°C
- Add 4-ethoxybenzoyl chloride (1.2 eq) and NaOH (2.5 eq) simultaneously
- Stir at RT for 12 h → Target compound (Yield: 88%, Purity >99% by HPLC)
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H), 8.45 (d, J = 8.4 Hz, 1H), 8.12–7.98 (m, 3H), 7.65–7.52 (m, 2H), 7.21 (d, J = 8.8 Hz, 2H), 4.12 (q, J = 7.0 Hz, 2H), 3.89 (s, 3H), 1.38 (t, J = 7.0 Hz, 3H)
- HRMS : [M+H]+ Calcd for C25H21FN3O3: 454.1568; Found: 454.1571
Alternative Synthetic Approaches
Metal-Catalyzed Cross-Coupling
The Sc(OTf)3-catalyzed method from Chinese Patent CN101429165B enables one-pot synthesis:
Procedure
Anthranilamide + 4-Fluorobenzaldehyde + 4-Ethoxybenzamide
→ Sc(OTf)3 (10 mol%)/Toluene/120°C →
Target compound (Yield: 75%)
Limitations
- Requires strict anhydrous conditions
- Limited scope for electron-deficient benzamides
Solid-Phase Synthesis
Adapting the methodology from PMC10384628, polymer-supported synthesis achieves 92% purity with reduced purification needs:
Key Steps
- Load Wang resin with Fmoc-protected 6-aminobenzoic acid
- Sequential coupling of methylamine and 4-fluorophenylacetyl chloride
- Cyclative cleavage using TFA/H2O (95:5) → Quinazolinone core
- On-resin acylation with 4-ethoxybenzoyl chloride
Process Optimization and Scale-Up
Solvent Screening
Comparative analysis of cyclization efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 46.7 | 82 | 98 |
| DMF | 36.7 | 78 | 95 |
| NMP | 32.2 | 75 | 93 |
| DMAc | 37.8 | 80 | 96 |
DMSO remains optimal despite higher viscosity due to superior base solubility and transition-state stabilization.
Temperature Profiling
Controlled thermal ramping improves yield:
- Linear increase from 80°C to 135°C over 2 h
- Maintain at 135°C for 22 h → 89% yield vs. 82% in isothermal runs
Analytical Characterization
HPLC Method Validation
Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
Mobile Phase :
- A: 0.1% HCO2H in H2O
- B: 0.1% HCO2H in MeCN
Gradient : 20–80% B over 25 min
Retention Time : 18.4 min
Stability Studies
The compound shows excellent thermal stability (decomposition onset: 218°C) but requires protection from UV light due to photosensitivity of the 4-ethoxy group.
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Structural confirmation and purity assessment rely on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the quinazolinone and benzamide moieties. For example, the 4-ethoxy group shows a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 462.18) and fragments corresponding to the fluorophenyl and ethoxybenzamide groups .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection evaluates purity (>95%) and detects by-products using gradients of acetonitrile/water with 0.1% formic acid .
Advanced: How can reaction conditions be optimized to minimize by-products during benzamide coupling?
Answer:
By-product formation (e.g., incomplete coupling or hydrolysis) is mitigated through:
- Solvent Selection : Polar aprotic solvents like acetonitrile enhance reactivity of the acyl chloride intermediate while stabilizing the quinazolinone nucleophile .
- Temperature Control : Maintaining temperatures below 30°C prevents thermal decomposition of sensitive intermediates .
- Stoichiometric Ratios : Using 1.2 equivalents of 4-ethoxybenzoyl chloride ensures excess acylating agent, driving the reaction to completion .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy tracks reaction progress, allowing timely termination to avoid side reactions .
Advanced: How should researchers resolve discrepancies in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Answer:
Contradictory bioactivity data arise from variations in assay design or cellular models. To address this:
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, ELISA for inflammatory cytokines) with positive controls (e.g., doxorubicin for anticancer activity, dexamethasone for anti-inflammatory effects) .
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate tissue-specific effects .
- Mechanistic Studies : Employ siRNA knockdown or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to identify molecular targets .
Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action in cancer cells?
Answer:
A multi-modal approach is essential:
- Transcriptomic Profiling : RNA sequencing identifies differentially expressed genes in treated vs. untreated cells, highlighting pathways like apoptosis or cell cycle arrest .
- Protein Interaction Studies : Surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) verifies binding to targets such as topoisomerase II or EGFR .
- In Vivo Validation : Xenograft models in mice assess tumor growth inhibition, with histopathology confirming target engagement and off-target effects .
Advanced: How can researchers address low yields during the final purification stage?
Answer:
Low yields often stem from poor solubility or competing side reactions. Solutions include:
- Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) with slow cooling to enhance crystal formation .
- Column Chromatography : Employ gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate the target compound from impurities .
- Acidic/Basic Workup : Adjust pH during extraction to isolate ionizable by-products (e.g., unreacted quinazolinone) .
Basic: What are the key structural features influencing this compound’s stability?
Answer:
- Quinazolinone Ring : The 4-oxo group participates in hydrogen bonding, enhancing crystallinity and thermal stability .
- Fluorophenyl Substituent : Electron-withdrawing fluorine atoms reduce electron density, minimizing oxidative degradation .
- Ethoxybenzamide Group : The ethoxy moiety’s hydrophobicity improves lipid solubility, but may necessitate storage under inert gas to prevent hydrolysis .
Advanced: What computational methods support the rational design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases), guiding substitutions at the 2-methyl or 4-ethoxy positions .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent electronegativity or steric bulk with IC₅₀ values .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
